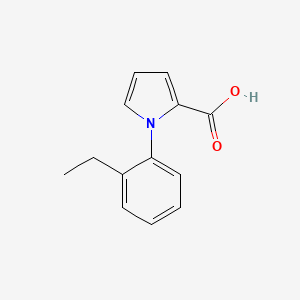

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid

CAS No.: 918667-50-2

Cat. No.: VC17250274

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918667-50-2 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 1-(2-ethylphenyl)pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |

| Standard InChI Key | HQYDTAYUUFUJCB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC=C1N2C=CC=C2C(=O)O |

Introduction

Structural and Chemical Properties of Pyrrole-2-Carboxylic Acid Derivatives

Core Structure and Substitution Patterns

Pyrrole-2-carboxylic acid consists of a five-membered aromatic ring with one nitrogen atom and a carboxylic acid group at the 2-position . Substitutions at the 1-position (nitrogen) and 5-position (carbon) are common, as seen in derivatives such as ethyl 1-benzyl-1H-pyrrole-2-carboxylate (PubChem CID: 2778255) and 5-(4-ethylphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (PubChem CID: 773801) . These modifications alter electronic distribution, solubility, and biological activity.

Key Structural Features:

-

Aromaticity: The pyrrole ring maintains aromaticity via a 6π-electron system, stabilizing the molecule.

-

Carboxylic Acid Group: Enhances hydrogen-bonding capacity and acidity (pKa ~4.5–5.0) .

-

Substituent Effects: Alkyl or aryl groups at the 1-position (e.g., benzyl, phenethyl) increase hydrophobicity and modulate steric interactions .

Physicochemical Parameters

Representative data for analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) |

|---|---|---|---|---|

| 1-Benzyl-1H-pyrrole-2-carboxylic acid | C₁₂H₁₁NO₂ | 201.22 | 2.43 | 42.23 |

| 5-(4-Ethylphenyl)-1-vinyl derivative | C₁₅H₁₅NO₂ | 241.28 | 3.6 | 45.82 |

| 1-Ethylpyrrole-2-carboxylic acid | C₇H₉NO₂ | 139.15 | 1.2 | 49.33 |

Data compiled from PubChem and Chemsrc .

The 1-(2-ethylphenyl) variant would likely exhibit intermediate logP (2.5–3.0) and polar surface area (~45 Ų), favoring membrane permeability and oral bioavailability.

Synthetic Methodologies

Carboxylation of Pyrrole

Pyrrole-2-carboxylic acid is synthesized via carboxylation of pyrrole using CO₂ under high-pressure conditions . Subsequent esterification or alkylation yields derivatives:

Example: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is prepared by:

-

N-Alkylation: Benzyl bromide reacts with pyrrole-2-carboxylate in the presence of K₂CO₃.

-

Esterification: Ethanol and H₂SO₄ facilitate ester formation .

Palladium-Catalyzed Cross-Coupling

Vinyl and aryl substituents are introduced via Suzuki-Miyaura coupling. For instance, 5-(4-ethylphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is synthesized using 4-ethylphenylboronic acid and a vinyl halide precursor .

Biological and Pharmacological Relevance

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Pyrrole-scaffold compounds like GLP-26 and JNJ-6379 (structurally similar to 1-substituted derivatives) exhibit potent anti-HBV activity by stabilizing capsid assembly. Molecular dynamics simulations reveal:

-

Electrostatic interactions between the pyrrole carboxylate and Arg78/Ser141 residues of HBV core protein .

-

ΔEele (electrostatic energy) contributions account for >50% of binding free energy, surpassing van der Waals forces .

Structure-Activity Relationships (SAR)

-

1-Substituents: Bulky groups (e.g., benzyl) enhance capsid binding affinity by 3–5-fold compared to ethyl .

-

5-Substituents: Aromatic rings (e.g., 4-ethylphenyl) improve metabolic stability (t₁/₂ > 4h in hepatocytes) .

Computational and Spectroscopic Characterization

Molecular Dynamics (MD) Simulations

For JNJ-6379, MD trajectories show:

-

Stable hydrogen bonds with Thr33 and Gln125 over 100 ns.

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry data for 1-ethylpyrrole-2-carboxylic acid (CID:15442598):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.07060 | 128.0 |

| [M+Na]⁺ | 162.05254 | 138.7 |

Challenges and Future Directions

The absence of direct data on 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid underscores the need for:

-

Targeted Synthesis: Applying routes in Section 2 to synthesize the 2-ethylphenyl analogue.

-

In Silico Modeling: Predicting binding modes against HBV capsid using homology modeling.

-

ADMET Profiling: Assessing solubility (e.g., shake-flask method) and cytochrome P450 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume